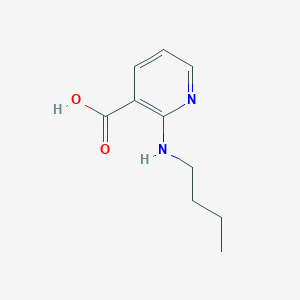
2-(Butylamino)nicotinic acid
Descripción general
Descripción
2-(Butylamino)nicotinic acid is a chemical compound with the molecular formula C10H14N2O2 . It is also known by its CAS Registry Number: 74611-53-3 .
Molecular Structure Analysis
The molecular structure of 2-(Butylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group and a butylamino group attached . The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3, (H,11,12) (H,13,14) .Aplicaciones Científicas De Investigación
Cardiovascular Research
Summary
In cardiovascular research, “2-(Butylamino)nicotinic acid” derivatives have been explored for their potential to modulate lipid levels and reduce cardiovascular risk.
Methods
Researchers synthesized various derivatives and tested their efficacy in vitro and in vivo, measuring their impact on cholesterol, triglycerides, and high-density lipoprotein (HDL) levels.
Results
Some derivatives demonstrated a significant ability to increase HDL levels and reduce triglycerides, suggesting a beneficial role in managing dyslipidemia and preventing cardiovascular diseases .
Neurodegenerative Disease Study
Summary
Derivatives of “2-(Butylamino)nicotinic acid” have shown promise in treating neurodegenerative diseases like Alzheimer’s due to their neuroprotective properties.
Methods
Compounds were assessed for their ability to inhibit enzymes linked to Alzheimer’s pathology and protect neuronal cells in culture.
Results
Certain derivatives inhibited key enzymes and reduced neuronal death, indicating potential therapeutic applications for neurodegenerative conditions .
Anti-inflammatory and Analgesic Applications
Summary
“2-(Butylamino)nicotinic acid” has been utilized for its anti-inflammatory and analgesic effects, particularly in the synthesis of drugs like 2-Bromo aryl derivatives.
Methods
Synthetic pathways were developed to create these derivatives, and their efficacy was tested using animal models of inflammation and pain.
Results
The synthesized compounds exhibited excellent anti-inflammatory and analgesic properties, comparable to established medications in the field .
Antimicrobial and Antibiofilm Research
Summary
Research into the antimicrobial and antibiofilm properties of “2-(Butylamino)nicotinic acid” derivatives has yielded promising results against various bacterial strains.
Methods
Derivatives were synthesized and their antibacterial efficacy was evaluated through in vitro assays and biofilm inhibition studies.
Results
Some derivatives displayed strong antibacterial activity and were effective in disrupting biofilm formation, offering potential for new antimicrobial therapies .
Oncology
Summary
In oncology, “2-(Butylamino)nicotinic acid” derivatives are being investigated for their potential as anticancer agents.
Methods
These compounds were tested against cancer cell lines to assess their cytotoxicity and mechanisms of action.
Results
Preliminary data indicate that certain derivatives can induce apoptosis in cancer cells, highlighting their potential use in cancer treatment .
Renal Disease Management
Summary
“2-(Butylamino)nicotinic acid” derivatives have been studied for their role in managing renal diseases, particularly in reducing the progression of kidney-related disorders.
Methods
The derivatives’ effects on kidney function were analyzed in animal models, with a focus on their impact on blood pressure and kidney tissue health.
Results
Results showed that some derivatives could help in managing blood pressure and improving kidney function, suggesting a therapeutic benefit for patients with renal diseases .
This analysis provides a glimpse into the diverse applications of “2-(Butylamino)nicotinic acid” in scientific research, highlighting its potential across various fields of medicine and pharmacology. The detailed methods and results indicate a promising future for this compound in therapeutic development.
Antimicrobial Activity Against Gram-Positive Bacteria
Summary
“2-(Butylamino)nicotinic acid” derivatives have been found to exhibit promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and MRSA strains.
Methods
A series of acylhydrazones were synthesized from nicotinic acid and tested for their minimum inhibitory concentration (MIC) against various bacterial strains.
Results
Two acylhydrazones showed significant activity, with MIC values ranging from 1.95 to 15.62 µg/mL, indicating their potential use in preventing and treating infections caused by pathogenic or opportunistic microorganisms .
Molecular Docking Studies for Antibacterial Properties
Summary
Molecular docking studies of “2-(Butylamino)nicotinic acid” derivatives have provided insights into their antibacterial properties.
Methods
Computational analyses were conducted to investigate the interaction of these compounds with bacterial enzymes and assess their potential as antibacterial agents.
Results
The studies identified specific derivatives as potent inhibitor candidates against bacterial strains like Enterococcus faecalis, suggesting their application in antibacterial therapies .
Synthesis of Anti-inflammatory and Analgesic Compounds
Summary
Derivatives of “2-(Butylamino)nicotinic acid” have been synthesized for their anti-inflammatory and analgesic efficacy, showing excellent results in preclinical models.
Methods
2-Bromo aryl substituents were synthesized from nicotinic acid, and their pharmacological effects were evaluated in animal models.
Results
These derivatives proved to be effective in reducing inflammation and pain, enabling their potential use within this class of drugs .
Propiedades
IUPAC Name |
2-(butylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDYBCHSQWCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460851 | |
| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)nicotinic acid | |
CAS RN |
74611-53-3 | |
| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



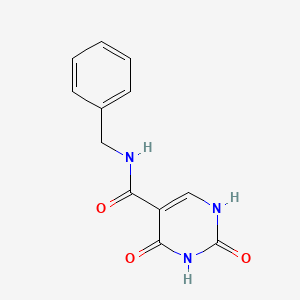
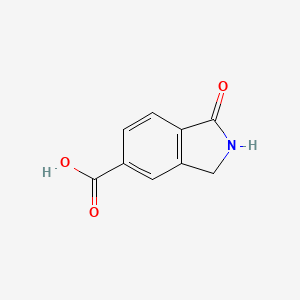
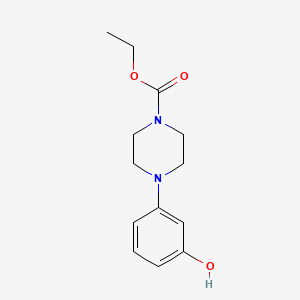
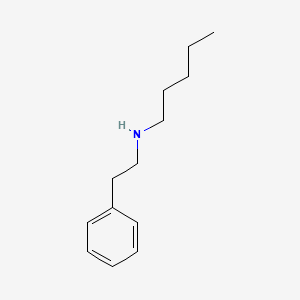
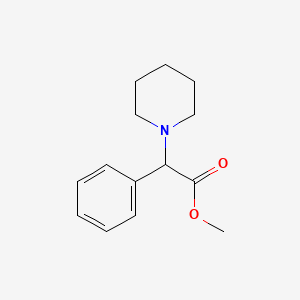

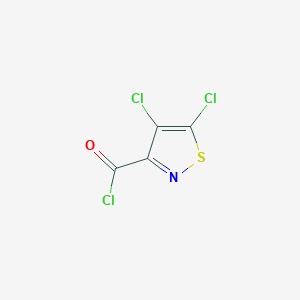

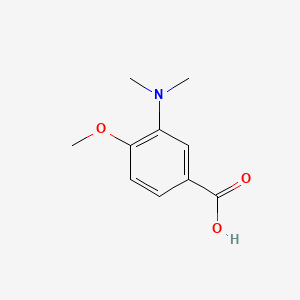
![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)
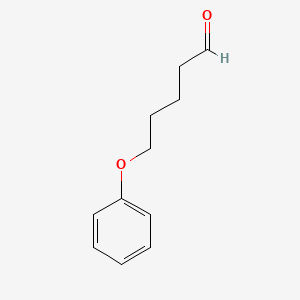


![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)